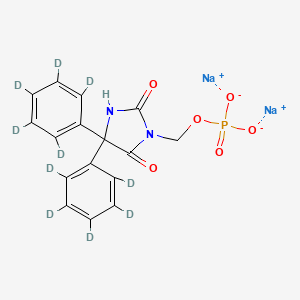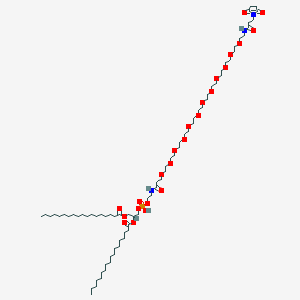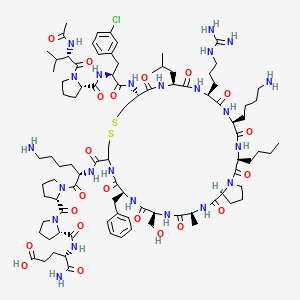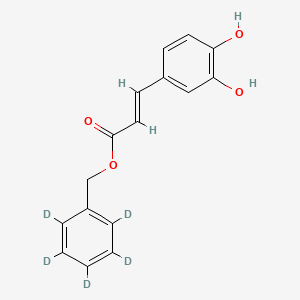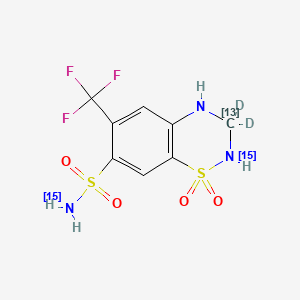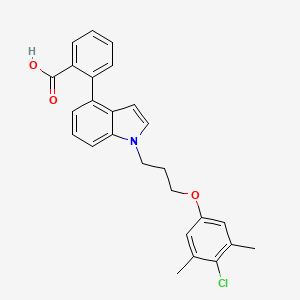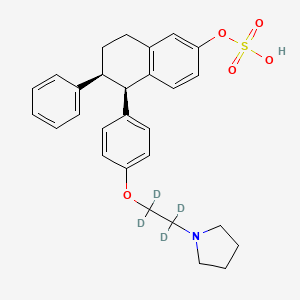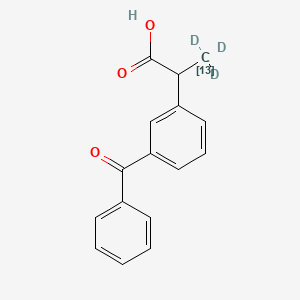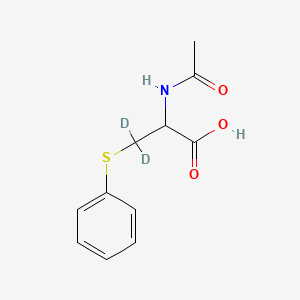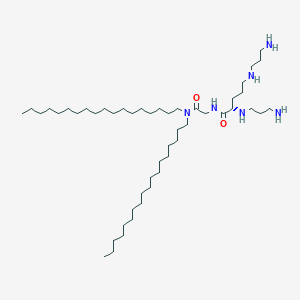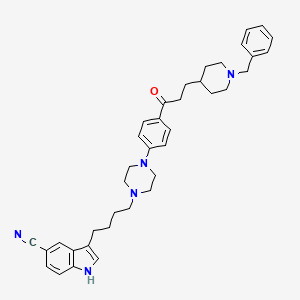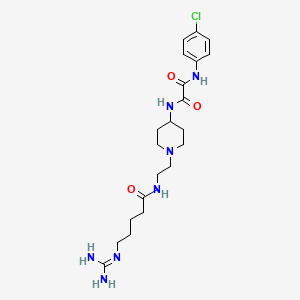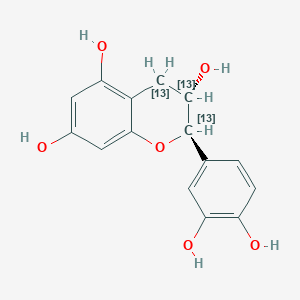
Dichlorprop-methyl ester-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorprop-methyl ester-d3 is a deuterium-labeled version of Dichlorprop-methyl ester. It is a stable isotope-labeled compound, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorprop-methyl ester-d3 involves the esterification of Dichlorprop with deuterated methanol. The reaction typically requires the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The deuterated methanol used in the process is often produced through the exchange of hydrogen atoms in methanol with deuterium atoms using a deuterium source .
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorprop-methyl ester-d3 undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to produce Dichlorprop and deuterated methanol.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Hydrolysis: Dichlorprop and deuterated methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
Dichlorprop-methyl ester-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Tracer Studies: Used as a tracer in mass spectrometry and nuclear magnetic resonance spectroscopy to study metabolic pathways and drug metabolism.
Pharmacokinetic Studies: Helps in understanding the pharmacokinetics and metabolic profiles of drugs by tracking the deuterium-labeled compound.
Environmental Studies: Used to study the environmental fate and transport of herbicides and related compounds
Mécanisme D'action
The mechanism of action of Dichlorprop-methyl ester-d3 is similar to that of Dichlorprop-methyl ester. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. This leads to uncontrolled growth and eventually the death of the plant. The deuterium labeling does not significantly alter the biological activity of the compound but allows for easier tracking and quantitation in research studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorprop-methyl ester: The non-deuterated version of Dichlorprop-methyl ester-d3.
2,4-Dichlorophenoxyacetic acid: Another synthetic auxin with similar herbicidal properties.
Mecoprop: A related compound with similar chemical structure and herbicidal activity
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to track and quantitate the compound using mass spectrometry and nuclear magnetic resonance spectroscopy. This makes it a valuable tool in pharmacokinetic studies and environmental research .
Propriétés
Formule moléculaire |
C10H10Cl2O3 |
|---|---|
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
trideuteriomethyl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3/i2D3 |
Clé InChI |
SCHCPDWDIOTCMJ-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CC(C(=O)OC)OC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


